molecular formula C20H26N2O4S B7708031 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B7708031
M. Wt: 390.5 g/mol
InChI Key: BXWPBKWQHJGLBF-UHFFFAOYSA-N
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Description

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-(butan-2-ylsulfamoyl)phenol with an appropriate acylating agent under controlled conditions to form the phenoxy intermediate.

    Coupling with the acetamide moiety: The phenoxy intermediate is then coupled with N-(3,5-dimethylphenyl)acetamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide
  • 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide

Uniqueness

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group with a sulfamoyl and acetamide moiety makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-16(4)22-27(24,25)19-8-6-18(7-9-19)26-13-20(23)21-17-11-14(2)10-15(3)12-17/h6-12,16,22H,5,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWPBKWQHJGLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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